molecular formula C10H7ClN2O3 B7843117 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid

Cat. No.: B7843117
M. Wt: 238.63 g/mol
InChI Key: JQRXNEPMBASNHB-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a high-purity organic compound with the CAS Number 1018611-15-8 and a molecular weight of 238.63 g/mol . It is provided with a minimum purity of 98% . This molecule features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its versatility in drug discovery, linked to an ortho-chlorophenyl group and an acetic acid side chain . The acetic acid functional group makes this compound a valuable building block for further chemical synthesis, particularly for creating amide or ester derivatives. It is a key intermediate for researchers developing novel bioactive molecules, such as in the synthesis of more complex phthalazinone-based structures for biological evaluation . This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-4-2-1-3-6(7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRXNEPMBASNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chlorophenylamidoxime

The foundational step involves converting 2-chlorobenzonitrile (26a ) into its corresponding amidoxime (27a ). This is achieved via nucleophilic addition of hydroxylamine hydrochloride in ethanol/water under reflux conditions, facilitated by potassium carbonate as a base. The reaction proceeds quantitatively, yielding 27a as a stable intermediate suitable for subsequent functionalization.

Reaction Conditions :

  • Reagents : 2-Chlorobenzonitrile (9.7 mmol), hydroxylamine hydrochloride (20.1 mmol), potassium carbonate (15.2 mmol)

  • Solvent : Ethanol/water (8:4 mL)

  • Temperature : Reflux (80°C)

  • Time : 1 hour

  • Yield : >90%

Oxadiazole Ring Formation

The amidoxime (27a ) reacts with (E)-3-(methoxycarbonyl)acryloyl chloride (29a ) in anhydrous dichloromethane under microwave irradiation. This step leverages the electrophilicity of the acryloyl chloride to facilitate O-acylation, followed by intramolecular cyclization to form the 1,2,4-oxadiazole core.

Optimized Protocol :

  • Reagents : Amidoxime 27a (1.14 mmol), acryloyl chloride 29a (2.53 mmol), potassium carbonate (2.53 mmol)

  • Solvent : Dichloromethane (3 mL)

  • Conditions : Microwave irradiation (75 W, 100–105°C)

  • Time : 30–45 minutes

  • Yield : 70–75%

The intermediate methyl ester (4a ) is hydrolyzed to the carboxylic acid (3a ) using aqueous sodium hydroxide, achieving near-quantitative conversion.

Base-Mediated Cyclization with Maleate Esters

Reaction of Amidoximes with Dimethyl Maleate

An alternative route employs dimethyl maleate (2 ) as a bifunctional reagent. In dimethyl sulfoxide (DMSO) with sodium hydroxide, the amidoxime undergoes dual O-acylation and cyclization to yield 1,2,4-oxadiazinones. While this method primarily produces oxadiazinones, modifying the maleate ester to a glycine derivative (e.g., dimethyl acetylenedicarboxylate) redirects the pathway toward oxadiazole formation.

Key Observations :

  • Regioselectivity : The use of NaOH promotes cyclization at the maleate’s α-position, favoring oxadiazinones. Substituting NaOH with t-BuONa shifts selectivity toward ester intermediates, which can be hydrolyzed to the target acid.

  • Side Products : Competing nitrile formation (e.g., 4-methylbenzonitrile) is mitigated by optimizing the amidoxime/maleate ratio (0.4:1) and reaction time (18 hours).

Representative Data :

ParameterValue
Amidoxime 1a 2-Chlorophenylamidoxime
Maleate 2 Dimethyl acetylenedicarboxylate
Baset-BuONa
Yield of 3a 65%

Microwave-Assisted Green Synthesis

One-Pot Oxadiazole Formation

Microwave irradiation accelerates the cyclocondensation of 2-chlorophenylamidoxime with chloroacetic acid, using cesium tungstophosphate as a catalyst. This solvent-free method reduces reaction times from hours to minutes while maintaining high yields.

Procedure :

  • Reagents : Amidoxime 27a (1 mmol), chloroacetic acid (1.2 mmol), Cs2.5H0.5PW12O40 (5 mol%)

  • Conditions : Microwave (210 W, 120°C)

  • Time : 15 minutes

  • Yield : 82%

Advantages Over Conventional Methods

  • Efficiency : Traditional thermal methods require 24 hours for comparable yields.

  • Sustainability : Eliminates toxic solvents (e.g., DCM) and reduces energy consumption.

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H NMR : The acetic acid proton appears as a singlet at δ 3.98 ppm, while the 2-chlorophenyl group shows aromatic signals at δ 7.45–7.62 ppm.

  • 13C NMR : Key peaks include C=O (δ 170.2 ppm) and the oxadiazole C3 (δ 162.4 ppm).

  • HRMS : [M+H]+ calculated for C11H8ClN2O3: 267.0241; observed: 267.0245.

X-Ray Diffraction

Single-crystal X-ray analysis confirms the planar oxadiazole ring and the orthogonal orientation of the 2-chlorophenyl group relative to the acetic acid moiety.

Comparative Analysis of Methodologies

MethodYield (%)TimeScalabilityGreen Metrics
Amidoxime + Acryloyl Chloride70–751.5 hoursModerateLow (uses DCM)
Maleate Cyclization6518 hoursHighModerate
Microwave-Assisted8215 minutesHighHigh

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce reduced oxadiazole derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a 1,2,4-oxadiazole ring linked to a chlorophenyl group and an acetic acid moiety. The presence of the oxadiazole ring is significant as it often contributes to the biological activity of compounds, making them suitable for various applications.

Chemistry

  • Synthesis Building Block : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.
  • Reagent in Organic Reactions : It is utilized as a reagent in multiple organic transformations, including condensation and substitution reactions. Its ability to undergo oxidation and reduction further enhances its utility in synthetic chemistry.

Biology

  • Biological Interactions : The compound's structure makes it a candidate for studying molecular interactions within biological systems. Its potential to interact with biological macromolecules can lead to insights into cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid exhibits antimicrobial properties. Research is ongoing to evaluate its efficacy against various bacterial strains.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential as an antimicrobial and anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways.
  • Drug Development : Ongoing research focuses on modifying the compound's structure to enhance its pharmacological properties, aiming to develop new therapeutic agents.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a prominent university explored the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited significant inhibitory effects on bacterial growth compared to standard antibiotics.

Case Study 2: Anticancer Activity

In another study, the compound was tested for its anticancer properties using various cancer cell lines. Results demonstrated that it induced apoptosis in cancer cells through the activation of specific signaling pathways. Further investigations are required to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

4-Chlorophenyl Analogs
  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid Structural Difference: Chlorine substituent at the para position instead of ortho. However, the ortho-chloro in the target compound may enhance π-π stacking due to closer proximity to the oxadiazole ring . Biological Relevance: Analogous 4-methoxyphenyl derivatives (e.g., 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid) exhibit potent aldose reductase (ALR2) inhibition (IC₅₀ = 0.12 µM), suggesting that electron-donating groups at para positions optimize enzyme interactions .
Benzyl and Alkyl Substituents
  • 2-[3-(Benzyl)-1,2,4-oxadiazol-5-yl]acetic Acid
    • Structural Difference : Replacement of 2-chlorophenyl with a benzyl group.
    • Impact : Increased hydrophobicity and rotatable bonds (from the benzyl chain) reduce oral bioavailability and ALR2 inhibitory potency compared to phenyl-substituted analogs .

Variations in the Acidic Side Chain

Chain Length Modifications
  • 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid Structural Difference: Extended carboxylic acid chain (butanoic acid vs. acetic acid). Impact: The longer chain increases molecular weight (266.69 g/mol vs. 238.63 g/mol) and rotatable bond count (4 vs. 2), which may reduce membrane permeability and oral bioavailability .
  • 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid Structural Difference: Propanoic acid chain. Impact: Intermediate chain length balances hydrophilicity and steric effects, but computational studies suggest acetic acid derivatives maintain optimal alignment with ALR2’s catalytic pocket .
Heterocyclic Core Replacements
  • 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid Structural Difference: Replacement of oxadiazole with a dihydroisoxazole ring.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog Butanoic Acid Analog Dihydroisoxazole Analog
Molecular Weight 238.63 238.63 266.69 241.65
Rotatable Bonds 2 2 4 3
Polar Surface Area (Ų) 75.7 75.7 75.7 68.5
logP 2.1 2.3 2.8 1.9
ALR2 IC₅₀ (µM) 0.15* 0.12* >1.0 Not reported

*Data extrapolated from structurally related compounds in .

Biological Activity

2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C10H7ClN2O3
  • Molecular Weight : 238.63 g/mol
  • CAS Number : 478030-50-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that oxadiazole derivatives can act as inhibitors of various enzymes and pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), melanoma (SK-MEL-2), and pancreatic cancer (PANC-1) cells.
  • Induction of Apoptosis : Flow cytometry assays have demonstrated that these compounds can induce apoptosis in cancer cells, which is critical for their potential as anticancer agents.

Table 1: Biological Activity Summary

Cell Line IC50 (μM) Mechanism
MCF-70.65Apoptosis induction
SK-MEL-20.75Cell cycle arrest
PANC-11.82Inhibition of proliferation
HeLa2.41Apoptosis induction

Case Study 1: Anticancer Activity

A study published in MDPI reported that several derivatives of oxadiazole exhibited significant anticancer activity against human leukemia cell lines (CEM-13 and U-937). The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option for leukemia patients .

Case Study 2: Mechanistic Insights

Research highlighted in Nature Communications explored the mechanism by which oxadiazole derivatives inhibit Rho/MRTF/SRF-mediated gene transcription. The study suggested that these compounds could serve as lead inhibitors for gene transcription pathways involved in cancer progression .

Research Findings

Recent research has expanded the understanding of the biological activity associated with oxadiazole derivatives:

  • Cytotoxicity Studies : Compounds similar to this compound were evaluated for cytotoxic effects across various cancer cell lines. Results indicated that modifications in the oxadiazole structure significantly influenced their cytotoxic potency.
  • Selectivity Profiles : Some studies reported that certain oxadiazole derivatives selectively inhibited carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis, suggesting a dual mechanism involving both direct cytotoxicity and inhibition of tumor-promoting enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclization of precursors such as 2-chlorophenyl-substituted amidoximes with chloroacetic acid derivatives. Reaction optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., ZnCl₂). Purity is enhanced via recrystallization in ethanol/water mixtures .
  • Key Variables : Excess chloroacetic acid (1.5–2.0 eq.) improves yield by driving cyclization. Monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the oxadiazole ring (C-5 proton at δ 8.2–8.5 ppm) and acetic acid moiety (CH₂ at δ 3.8–4.0 ppm, COOH at δ 12–13 ppm) .
  • IR Spectroscopy : Detect C=O (1700–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; the 1,2,4-oxadiazole ring adopts a planar conformation with bond angles of ~120° .

Q. How does the 2-chlorophenyl substituent influence the compound’s physicochemical properties?

  • Analysis : The electron-withdrawing Cl group increases oxadiazole ring stability and reduces solubility in polar solvents. LogP values (~2.5–3.0) suggest moderate hydrophobicity, impacting bioavailability. Computational studies (DFT) predict dipole moments of ~4.5 D, affecting intermolecular interactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in NMR) be resolved during structural analysis?

  • Troubleshooting :

  • Variable Temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing shifts.
  • COSY/HSQC : Assigns coupled protons and carbons to distinguish overlapping signals.
  • Crystallography : Validates static vs. dynamic structural features (e.g., hydrogen bonding between acetic acid and oxadiazole N-atoms) .

Q. What strategies are effective in optimizing the compound’s bioactivity while minimizing toxicity?

  • Approach :

  • Derivatization : Replace the acetic acid group with ester or amide prodrugs to enhance membrane permeability.
  • SAR Studies : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to modulate electron density and interaction with biological targets .
  • In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like COX-2 or kinases.

Q. How can mechanistic insights into the compound’s reactivity (e.g., hydrolysis of the oxadiazole ring) guide experimental design?

  • Mechanistic Analysis :

  • pH Stability : The oxadiazole ring hydrolyzes under strong acidic/basic conditions (pH < 2 or > 10), forming carboxylic acid and amidoxime intermediates. Monitor via HPLC .
  • Protecting Groups : Use tert-butyl esters for the acetic acid moiety to prevent unwanted ring-opening during coupling reactions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 70%) for this compound?

  • Resolution :

  • Replicate Conditions : Ensure exact stoichiometry (e.g., 1:1.2 amidoxime:chloroacetic acid), solvent purity, and inert atmosphere.
  • Byproduct Analysis : LC-MS identifies side products (e.g., uncyclized intermediates) that reduce yield.
  • Catalyst Screening : Transition metals (e.g., CuI) may accelerate cyclization but require rigorous exclusion of moisture .

Q. What factors contribute to variability in biological assay results (e.g., IC₅₀ values) across studies?

  • Critical Factors :

  • Purity : HPLC purity >95% minimizes false positives/negatives.
  • Assay Conditions : pH, serum protein binding, and cell line selection (e.g., HEK293 vs. HeLa) alter apparent activity.
  • Metabolic Stability : Use liver microsomes to assess first-pass metabolism impacting efficacy .

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